molecular formula C17H19N3O2 B2357672 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097894-66-9

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline

Cat. No.: B2357672
CAS No.: 2097894-66-9
M. Wt: 297.358
InChI Key: VCNBXKNLRFNJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline is a complex organic compound that features a quinoxaline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline typically involves the reaction of quinoxaline derivatives with cyclobutanecarbonylpyrrolidine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the quinoxaline core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the quinoxaline and cyclobutanecarbonylpyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in scientific research .

Properties

IUPAC Name

cyclobutyl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(12-4-3-5-12)20-9-8-13(11-20)22-16-10-18-14-6-1-2-7-15(14)19-16/h1-2,6-7,10,12-13H,3-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNBXKNLRFNJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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